molecular formula C9H13N B13273807 2-Cyclohexylprop-2-enenitrile

2-Cyclohexylprop-2-enenitrile

Cat. No.: B13273807
M. Wt: 135.21 g/mol
InChI Key: RDHPKTYRMIOELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylprop-2-enenitrile is an organic compound with the molecular formula C10H15N It features a cyclohexyl group attached to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylprop-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acrylonitrile under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF) to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Cyclohexylprop-2-enone.

    Reduction: 2-Cyclohexylprop-2-enamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetonitrile: Similar structure but with a different position of the nitrile group.

    Cyclohexylmethylamine: Contains an amine group instead of a nitrile group.

    Cyclohexylpropionitrile: Similar but with a saturated carbon chain.

Uniqueness

2-Cyclohexylprop-2-enenitrile is unique due to its unsaturated carbon chain and the presence of both a cyclohexyl group and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-cyclohexylprop-2-enenitrile

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h9H,1-6H2

InChI Key

RDHPKTYRMIOELA-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.